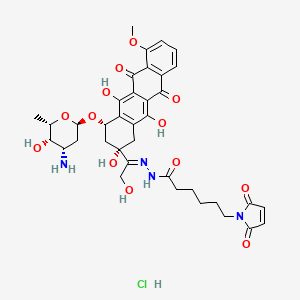

Aldoxorubicin hydrochloride

説明

特性

IUPAC Name |

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKHWQPYPXRQTM-UKFSEGPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361563-03-2 | |

| Record name | ALDOXORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aldoxorubicin Hydrochloride: A Technical Guide to its Mechanism of Action in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldoxorubicin hydrochloride is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin. It was developed to enhance the therapeutic index of doxorubicin by enabling tumor-targeted drug delivery, thereby increasing efficacy at the tumor site while mitigating off-target toxicities, most notably cardiotoxicity. This document provides an in-depth technical overview of aldoxorubicin's mechanism of action, from systemic administration to its cytotoxic effects within the tumor cell. It consolidates pharmacokinetic data, outlines key experimental methodologies, and visualizes the critical pathways involved.

Systemic Transport and Tumor Targeting

Aldoxorubicin is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin.[1] This structure incorporates a key feature: an acid-sensitive hydrazone linker. Following intravenous administration, the maleimide portion of the linker facilitates a rapid and covalent bond formation with the free thiol group of cysteine-34 on circulating serum albumin.[2][3]

This albumin-binding strategy is central to aldoxorubicin's tumor-targeting mechanism. The resulting aldoxorubicin-albumin conjugate has a significantly longer circulatory half-life compared to free doxorubicin and a narrow volume of distribution, keeping the drug primarily within the bloodstream.[4][5] Tumor tissues often exhibit a phenomenon known as the Enhanced Permeability and Retention (EPR) effect, characterized by leaky vasculature and poor lymphatic drainage.[2][6] The large size of the albumin-drug conjugate promotes its preferential accumulation in the tumor interstitium via the EPR effect, effectively concentrating the cytotoxic payload at the desired site of action while bypassing healthy tissues like the heart.[1]

Cellular Uptake and Intracellular Drug Release

Once the aldoxorubicin-albumin conjugate has accumulated in the tumor microenvironment, it is internalized by tumor cells. This process is thought to occur through endocytosis.[2][6] The conjugate is trafficked into acidic intracellular compartments, such as endosomes and lysosomes.[3]

The acidic environment (pH 4.5-5.0) of these organelles is the critical trigger for drug activation. The hydrazone linker, which is stable at the physiological pH of blood (around 7.4), is rapidly hydrolyzed under acidic conditions.[3][5][7] This acid-catalyzed cleavage breaks the bond between doxorubicin and the albumin carrier, releasing the active, unmodified doxorubicin directly inside the tumor cell.[1][2]

Molecular Mechanisms of Cytotoxicity

The released doxorubicin executes its anticancer effects through multiple established mechanisms, primarily centered on disrupting DNA replication and function.

DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin's primary cytotoxic mechanism involves its function as a DNA topoisomerase II (Topo II) poison.[8] Topo II is a vital enzyme that resolves DNA topological problems, such as overwinding and tangles, by creating transient double-strand breaks (DSBs).[6][8]

The process unfolds in two key steps:

-

DNA Intercalation: The planar anthracycline ring of doxorubicin inserts itself between DNA base pairs, distorting the helical structure.[9]

-

Topo II Poisoning: This distortion stabilizes the "cleavage complex," a transient intermediate where Topo II is covalently bound to the cleaved DNA strands. Doxorubicin inhibits the re-ligation step of the Topo II catalytic cycle.[8][10]

This stabilization of the cleavage complex transforms the essential Topo II enzyme into a cellular toxin. The accumulation of these complexes leads to permanent, protein-linked DNA double-strand breaks, which overwhelm the cell's repair machinery and trigger apoptotic cell death pathways.[8]

Generation of Reactive Oxygen Species (ROS)

A secondary mechanism involves the generation of free radicals. Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species (ROS) that cause oxidative damage to DNA, proteins, and cellular membranes, further contributing to cytotoxicity.[9]

Overcoming Doxorubicin Resistance

A significant challenge in doxorubicin therapy is the development of multidrug resistance (MDR).[11] A primary MDR mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport doxorubicin out of the cancer cell, reducing its intracellular concentration.[11][12] Aldoxorubicin's delivery mechanism may help circumvent this. Because the active doxorubicin is released deep within the cell in lysosomes, it may bypass the P-gp pumps located on the cell membrane, leading to higher intracellular drug accumulation and potentially overcoming this form of resistance.

Quantitative Data Summary: Pharmacokinetics

Clinical studies have characterized the pharmacokinetic (PK) profile of aldoxorubicin, highlighting its distinct behavior compared to conventional doxorubicin. The data below is compiled from studies in patients with advanced solid tumors.

| PK Parameter | Dose: 230 mg/m² | Dose: 350 mg/m² | Reference(s) |

| Cmax (Aldoxorubicin) | 64 - 67.4 µg/mL | 105 µg/mL | [5][13] |

| tmax (Aldoxorubicin) | 0.25 - 0.75 h | 1.00 h | [4][13] |

| tmax (Free Doxorubicin) | 0.58 h | 0.68 h | [4] |

| Mean Half-life (t½) | 19.7 - 20.1 h | 21.1 h | [4][5][13] |

| Mean Volume of Distribution (VD) | 3.91 - 3.96 L/m² | 4.08 - 4.09 L/m² | [4][5][13] |

| Mean Clearance (CL) | 0.136 - 0.153 L/h/m² | 0.152 L/h/m² | [4][5][13] |

Note: Doses of 230 mg/m² and 350 mg/m² aldoxorubicin are equivalent to 170 mg/m² and 260 mg/m² of doxorubicin, respectively.[4][14]

These data confirm that aldoxorubicin remains stable in circulation with a long half-life and slow clearance.[4][14] Critically, plasma concentrations of free doxorubicin and its cardiotoxic metabolite, doxorubicinol, were found to be only a small fraction of the total albumin-bound drug.[5][15]

Key Experimental Protocols

The following outlines the methodologies used to elucidate the mechanism and pharmacokinetics of aldoxorubicin.

Pharmacokinetic Analysis in Human Subjects

-

Objective: To determine the concentration-time profiles of aldoxorubicin, free doxorubicin, and doxorubicinol in plasma and urine.

-

Methodology:

-

Patient Cohorts: Patients with advanced solid tumors receive aldoxorubicin (e.g., 230 mg/m² or 350 mg/m²) as a 30-minute intravenous infusion every 21 days.[14]

-

Sample Collection: Blood samples are collected at multiple time points pre- and post-infusion (e.g., 5, 15, 30, 60 min, and 2, 4, 8, 12, 16, 24, 48, 72 h). Urine samples are collected over 72 hours.[14]

-

Sample Analysis: Serum and urine concentrations of albumin-bound doxorubicin, free doxorubicin, and doxorubicinol are measured using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

-

Data Analysis: PK parameters (Cmax, tmax, t½, AUC, VD, CL) are calculated from the concentration-time data using non-compartmental analysis.[4]

-

In Vitro Cellular Uptake and Drug Release

-

Objective: To confirm that the aldoxorubicin-albumin conjugate is taken up by tumor cells and releases free doxorubicin intracellularly.

-

Methodology:

-

Cell Culture: A relevant tumor cell line (e.g., MCF-7 breast cancer cells) is cultured under standard conditions.[3]

-

Treatment: Cells are incubated with aldoxorubicin that has been pre-bound to albumin.

-

Detection: At various time points, cells are harvested and lysed. The intracellular concentration of free doxorubicin is measured. Given doxorubicin's intrinsic fluorescence, this can be visualized and quantified using fluorescence microscopy or flow cytometry.[9][16] An increase in intracellular doxorubicin signal over time confirms uptake and release.[3]

-

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

-

Objective: To demonstrate that doxorubicin released from aldoxorubicin inhibits the catalytic activity of Topoisomerase II.

-

Methodology:

-

Reaction Mixture: Supercoiled plasmid DNA is incubated with purified human Topoisomerase II enzyme in a reaction buffer containing ATP.

-

Drug Addition: Test compounds (doxorubicin as a positive control) are added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed at 37°C. In the absence of an inhibitor, Topo II will relax the supercoiled plasmid into its open circular form.

-

Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized. Inhibition of Topo II is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it.

-

References

- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Doxorubicin–Loaded Human Serum Albumin Submicron Particles: Preparation, Characterization and In Vitro Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Overcoming of doxorubicin resistance in breast cancer cells by cationic peptides - MedCrave online [medcraveonline.com]

- 13. ascopubs.org [ascopubs.org]

- 14. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Aldoxorubicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Aldoxorubicin Hydrochloride (also known as INNO-206). Aldoxorubicin is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin, engineered to enhance tumor-specific drug delivery and reduce systemic toxicity.

Chemical Structure and Properties

Aldoxorubicin is a derivative of doxorubicin, created by chemically attaching a linker molecule to the C-13 keto position of the doxorubicin aglycone.[1] This modification is central to its function as a tumor-targeted agent.

The structure consists of three key components:

-

Doxorubicin: The cytotoxic anthracycline antibiotic that exerts its anti-cancer effect by intercalating DNA and inhibiting topoisomerase II.[2]

-

Acid-Sensitive Hydrazone Linker: A chemical bond formed between doxorubicin and the linker molecule. This bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found in tumor microenvironments and intracellular lysosomes.[1]

-

N-ε-maleimidocaproic acid hydrazide (EMCH): The linker molecule that contains a terminal maleimide group. This group is highly reactive towards thiol groups, specifically the free thiol on cysteine-34 of circulating human serum albumin.[1][2]

The IUPAC name for the active aldoxorubicin free base is N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide.[2] The hydrochloride salt is the form typically used for administration.

Data Presentation: Physicochemical Properties

The key physicochemical properties of doxorubicin and this compound are summarized for comparison in the table below.

| Property | Doxorubicin | This compound |

| Molecular Formula | C₂₇H₂₉NO₁₁ | C₃₇H₄₃ClN₄O₁₃ |

| Molecular Weight ( g/mol ) | 543.5[3] | 787.25[4] |

| Appearance | Red, crystalline solid[3] | Orange-red solid |

Data Presentation: Pharmacokinetic Parameters of Aldoxorubicin

Pharmacokinetic studies in patients with advanced solid tumors have characterized the behavior of aldoxorubicin in circulation.

| Parameter | Value | Reference |

| Mean Half-life (t½) | 20.1 - 21.1 hours | [5] |

| Mean Volume of Distribution (Vd) | 3.96 - 4.08 L/m² | [5] |

| Mean Clearance (CL) | 0.136 - 0.152 L/h/m² | [5] |

These parameters indicate that aldoxorubicin is stable in circulation and largely confined to the bloodstream, consistent with its mechanism as an albumin-bound prodrug.[5]

Synthesis of this compound

The synthesis of aldoxorubicin is a targeted chemical modification of doxorubicin. The core of the synthesis is the formation of a hydrazone from a hydrazide and a ketone. Specifically, it involves the reaction of the C-13 ketone of doxorubicin with the hydrazide moiety of the N-ε-maleimidocaproic acid hydrazide (EMCH) linker.[6]

Experimental Protocols: Representative Synthesis of Aldoxorubicin

The following protocol is a representative procedure based on the principles of hydrazone formation chemistry. Specific conditions such as solvent, temperature, and reaction time may be optimized.

Objective: To synthesize the (6-maleimidocaproyl)hydrazone of doxorubicin (Aldoxorubicin).

Materials:

-

Doxorubicin Hydrochloride

-

N-ε-maleimidocaproic acid hydrazide (EMCH linker)

-

Anhydrous methanol or a similar suitable organic solvent

-

A weak acid catalyst (e.g., a trace amount of acetic acid)

-

Inert gas (e.g., Argon or Nitrogen)

-

Purification system (e.g., Silica gel chromatography or HPLC)

Methodology:

-

Preparation of Reactants: Doxorubicin hydrochloride is dissolved in anhydrous methanol under an inert atmosphere. A slight molar excess of the N-ε-maleimidocaproic acid hydrazide (EMCH) linker is similarly dissolved in the solvent.

-

Condensation Reaction: The EMCH solution is added to the doxorubicin solution. A catalytic amount of weak acid may be added to facilitate the reaction. The mixture is stirred at room temperature, protected from light, for several hours (e.g., 2-24 hours).

-

Monitoring the Reaction: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to observe the consumption of doxorubicin and the formation of the aldoxorubicin product.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified to remove unreacted starting materials and any side products. Silica gel chromatography is a common method for this purification step.

-

Characterization: The final product is characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to verify the chemical structure.

-

Salt Formation (Optional): If the hydrochloride salt is desired, the purified aldoxorubicin free base can be treated with a stoichiometric amount of hydrochloric acid in a suitable solvent, followed by precipitation or lyophilization.

Mechanism of Action: A Structurally-Guided Process

The chemical structure of aldoxorubicin dictates its unique, tumor-targeting mechanism of action, which can be visualized as a multi-step workflow.

-

Intravenous Administration and Albumin Binding: Following intravenous administration, the maleimide group of aldoxorubicin rapidly and selectively reacts with the thiol group of cysteine-34 on circulating serum albumin, forming a stable covalent bond.[2]

-

Tumor Accumulation: Albumin naturally accumulates in solid tumors due to the Enhanced Permeability and Retention (EPR) effect, which is characterized by leaky tumor vasculature and poor lymphatic drainage.[1] The aldoxorubicin-albumin conjugate takes advantage of this phenomenon, leading to a higher concentration of the drug at the tumor site compared to healthy tissues.

-

Acid-Catalyzed Drug Release: Once the conjugate is within the acidic tumor microenvironment or is taken up by tumor cells into acidic endosomes and lysosomes, the hydrazone linker is hydrolyzed.[1] This cleavage releases the active cytotoxic agent, doxorubicin, directly at the site of action. This targeted release mechanism is designed to maximize efficacy against cancer cells while minimizing the systemic exposure and associated toxicities, such as cardiotoxicity, commonly seen with standard doxorubicin.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Doxo-emch | C37H42N4O13 | CID 71300693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Journey of Aldoxorubicin: A Doxorubicin Prodrug from Concept to Clinic

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of aldoxorubicin, a doxorubicin prodrug designed to enhance tumor-specific delivery and reduce systemic toxicity. This document details the scientific rationale, experimental validation, and clinical evaluation of aldoxorubicin, presenting key data in structured formats and outlining the methodologies of pivotal experiments.

Introduction: The Rationale for a Doxorubicin Prodrug

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, demonstrating efficacy against a wide range of cancers, including soft tissue sarcomas. Its clinical utility, however, is significantly hampered by dose-limiting toxicities, most notably cardiotoxicity, which can lead to irreversible heart damage. This severe side effect restricts the cumulative dose that can be safely administered to a patient, often compromising therapeutic outcomes.

The discovery and development of aldoxorubicin were driven by the pressing need to improve the therapeutic index of doxorubicin. The central hypothesis was that a prodrug strategy could mitigate the systemic toxicity of doxorubicin while increasing its concentration at the tumor site. The design of aldoxorubicin is predicated on two key biological phenomena:

-

The enhanced permeability and retention (EPR) effect, which describes the tendency of macromolecules and nanoparticles to accumulate in tumor tissue more than in normal tissues.

-

The acidic microenvironment characteristic of many solid tumors.

Aldoxorubicin was engineered to exploit these features by linking doxorubicin to a chemical moiety that binds to circulating serum albumin, effectively creating a large drug-carrier complex. This complex preferentially accumulates in tumors due to the EPR effect. The linker itself is designed to be acid-sensitive, ensuring that doxorubicin is released from its albumin carrier within the acidic environment of the tumor, thereby concentrating the cytotoxic payload where it is most needed.

The Parent Compound: Doxorubicin's Mechanism of Action

To understand the innovation of aldoxorubicin, it is essential to first grasp the cytotoxic mechanisms of its parent drug, doorubicin. Doxorubicin exerts its anticancer effects through a multi-pronged attack on cancer cells.[1][2] The primary mechanisms include:

-

DNA Intercalation : Doxorubicin's planar aromatic rings insert themselves between DNA base pairs, distorting the DNA helix. This physical obstruction interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4]

-

Topoisomerase II Inhibition : Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. By trapping the enzyme in its DNA-cleaving state, doxorubicin leads to the accumulation of double-strand breaks, a level of DNA damage that is often irreparable and triggers cell death.[1][4]

-

Generation of Reactive Oxygen Species (ROS) : Doxorubicin can undergo redox cycling, a process that generates highly reactive free radicals.[1] These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to the drug's cytotoxicity.[1] This mechanism is also believed to be a major contributor to doxorubicin-induced cardiotoxicity.

Figure 1: Doxorubicin's Cellular Signaling Pathway.

Aldoxorubicin: A Prodrug Designed for Targeted Delivery

Aldoxorubicin, chemically known as the (6-maleimidocaproyl) hydrazone of doxorubicin (DOXO-EMCH), is a prodrug that elegantly addresses the limitations of conventional doxorubicin.[3][4] Its design incorporates an acid-sensitive linker that connects doxorubicin to a maleimide group.

Mechanism of Action

The mechanism of aldoxorubicin can be delineated in a stepwise manner:

-

Intravenous Administration and Albumin Binding : Upon intravenous infusion, the maleimide group of aldoxorubicin rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[4][5] This in-situ conjugation forms a stable drug-albumin complex.

-

Tumor Accumulation : The large size of the aldoxorubicin-albumin complex limits its extravasation into healthy tissues but promotes its accumulation in solid tumors through the EPR effect.[4]

-

Acid-Catalyzed Release : The tumor microenvironment is often more acidic than normal tissues. Within this acidic milieu, or inside the even more acidic lysosomes of cancer cells following endocytosis, the hydrazone linker connecting doxorubicin to albumin is cleaved.[4][6]

-

Cytotoxic Effect : The released doxorubicin is then free to exert its cytotoxic effects on the cancer cells through the mechanisms described in the previous section.

Figure 2: Mechanism of Aldoxorubicin Activation.

Prodrug Design Rationale

The design of aldoxorubicin follows a logical progression to overcome the challenges associated with doxorubicin.

Figure 3: Logical Design of Aldoxorubicin.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of aldoxorubicin.

Synthesis of Aldoxorubicin (DOXO-EMCH)

Aldoxorubicin is synthesized by conjugating doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH) through a hydrazone bond.

Materials:

-

Doxorubicin hydrochloride

-

N-ε-maleimidocaproic acid hydrazide (EMCH)

-

Anhydrous methanol

-

Trifluoroacetic acid (catalytic amount)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Dissolve doxorubicin hydrochloride in anhydrous methanol under an inert atmosphere.

-

Add a slight molar excess of N-ε-maleimidocaproic acid hydrazide (EMCH) to the solution.

-

Add a catalytic amount of trifluoroacetic acid to the reaction mixture to facilitate the hydrazone formation.

-

Stir the reaction mixture at room temperature, protected from light, for 24-48 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture.

-

Purify the crude product using preparative HPLC to isolate aldoxorubicin.

-

Characterize the final product using techniques such as mass spectrometry and NMR to confirm its identity and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Human soft tissue sarcoma cell line (e.g., HT-1080)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Aldoxorubicin and doxorubicin stock solutions

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the soft tissue sarcoma cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of aldoxorubicin and doxorubicin in complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This protocol describes a typical preclinical efficacy study of aldoxorubicin in a mouse xenograft model of human soft tissue sarcoma.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

Human soft tissue sarcoma cell line (e.g., HT-1080)

-

Matrigel (optional)

-

Aldoxorubicin, doxorubicin, and vehicle control solutions for injection

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Subcutaneously inject a suspension of human soft tissue sarcoma cells (e.g., 2-5 x 10^6 cells in 100-200 µL of PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, aldoxorubicin).

-

Administer the treatments intravenously according to the planned dosing schedule (e.g., once weekly for 3 weeks).

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Compare the tumor growth inhibition between the different treatment groups.

Preclinical Development Data

Preclinical studies were instrumental in demonstrating the proof-of-concept for aldoxorubicin and establishing its improved safety profile compared to doxorubicin.

| Parameter | Doxorubicin | Aldoxorubicin | Species | Reference |

| Minimum LD50 | 1x | 2- to >5-fold higher | Mouse, Rat | [3] |

| Maximum Tolerated Dose (MTD) | 1x | ~2-fold higher | Dog | [3] |

| Cardiotoxicity | Severe myocardial damage | Minimal to no gross pathologic changes | Rat | [3] |

Table 1: Comparative Preclinical Toxicity of Doxorubicin and Aldoxorubicin

Clinical Development of Aldoxorubicin

Aldoxorubicin has undergone extensive clinical evaluation, primarily in patients with soft tissue sarcomas. The clinical trials have aimed to determine its safety, pharmacokinetics, and efficacy.

Clinical Trial Workflow

The progression of a patient through a typical randomized clinical trial for aldoxorubicin is illustrated below.

Figure 4: Generalized Clinical Trial Workflow.

Phase I Clinical Trial Data

Phase I studies were designed to determine the maximum tolerated dose (MTD) and safety profile of aldoxorubicin in humans.

| Study Phase | Patient Population | Dose Escalation (mg/m²) | MTD (mg/m²) | Dose-Limiting Toxicities | Reference |

| Phase I | Advanced Solid Tumors | 20 - 460 | 350 | Grade 4 Neutropenia, Grade 3 Febrile Neutropenia, Mucositis | [5][7] |

Table 2: Summary of Phase I Clinical Trial Data for Aldoxorubicin

Phase II Clinical Trial Data

Phase II trials evaluated the efficacy of aldoxorubicin in specific cancer types, particularly soft tissue sarcoma.

| Study Phase | Patient Population | Treatment Arms | N | Median PFS (months) | ORR (%) | Reference |

| Phase IIb | First-line advanced STS | Aldoxorubicin (350 mg/m²) | 83 | 5.6 | 25 | [8][9] |

| Doxorubicin (75 mg/m²) | 40 | 2.7 | 0 | [8][9] |

Table 3: Key Efficacy Results from the Phase IIb Trial in Soft Tissue Sarcoma (STS)

Phase III Clinical Trial Data

The pivotal Phase III trial compared aldoxorubicin to an investigator's choice of therapy in patients with relapsed or refractory soft tissue sarcoma.

| Patient Subgroup | Treatment Arms | Median PFS (months) | Hazard Ratio (95% CI) | p-value | Reference |

| Total Population | Aldoxorubicin | 4.06 | 0.82 (0.64-1.06) | 0.12 | [5] |

| Investigator's Choice | 2.96 | [5] | |||

| North American Patients | Aldoxorubicin | 4.21 | 0.71 (0.53-0.97) | 0.027 | [5] |

| Investigator's Choice | 2.96 | [5] | |||

| L-Sarcomas | Aldoxorubicin | 5.32 | 0.62 (0.44-0.88) | 0.007 | [5] |

| Investigator's Choice | 2.96 | [5] |

Table 4: Progression-Free Survival (PFS) from the Phase III Trial in Relapsed/Refractory Soft Tissue Sarcoma (STS)

Pharmacokinetic Data

Pharmacokinetic studies revealed that aldoxorubicin has a distinct profile from doxorubicin, characterized by a long half-life and limited release of free doxorubicin in circulation.

| Parameter | Aldoxorubicin (350 mg/m²) | Doxorubicin (from Aldoxorubicin) | Doxorubicinol (from Aldoxorubicin) | Reference |

| tmax (median, h) | 1.00 | 0.68 | 48.5 | |

| t½ (mean, h) | 21.1 | - | - | |

| Volume of Distribution (mean, L/m²) | 4.08 | - | - | |

| Clearance (mean, L/h/m²) | 0.152 | - | - |

Table 5: Pharmacokinetic Parameters of Aldoxorubicin and its Metabolites

Conclusion

Aldoxorubicin represents a significant advancement in the field of chemotherapy, demonstrating the potential of prodrug strategies to improve the therapeutic window of potent cytotoxic agents. By leveraging the unique physiology of the tumor microenvironment, aldoxorubicin successfully enhances the delivery of doxorubicin to cancer cells while mitigating its debilitating systemic toxicities, particularly cardiotoxicity. The comprehensive preclinical and clinical data gathered to date underscore the validity of its design and its potential as a valuable therapeutic option for patients with soft tissue sarcomas and potentially other solid tumors. Further research may continue to refine its application and explore its use in combination with other anticancer therapies.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Aldoxorubicin - Wikipedia [en.wikipedia.org]

- 4. Aldoxorubicin | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sarcomaoncology.com [sarcomaoncology.com]

- 6. Aldoxorubicin for the treatment of soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced Antitumor Efficacy of PhAc-ALGP-Dox, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Blueprint of Aldoxorubicin: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of aldoxorubicin, an albumin-bound prodrug of the widely used chemotherapeutic agent doxorubicin. By leveraging the natural transport properties of albumin, aldoxorubicin is designed to enhance drug delivery to tumor tissues while mitigating the systemic toxicity associated with conventional doxorubicin. This document summarizes key pharmacokinetic data, details the experimental methodologies used in its evaluation, and visualizes its mechanism of action and clinical trial workflows.

Introduction: A Novel Approach to a Classic Drug

Aldoxorubicin, also known as INNO-206, is a derivative of doxorubicin chemically conjugated to a 6-maleimidocaproyl hydrazone linker (EMCH).[1][2] This linker facilitates a rapid and covalent bond with the cysteine-34 residue of circulating serum albumin upon intravenous administration.[3][4] The resulting aldoxorubicin-albumin conjugate is engineered to be stable at physiological pH but to release the active doxorubicin payload in the acidic microenvironment characteristic of tumor tissues.[3][5] This targeted delivery mechanism aims to increase the therapeutic index of doxorubicin by concentrating its cytotoxic effects at the tumor site and reducing exposure to healthy tissues, particularly the heart.[4][6]

Pharmacokinetic Profile

Clinical studies in patients with advanced solid tumors have elucidated the distinct pharmacokinetic properties of aldoxorubicin, which differ significantly from those of standard doxorubicin.[7] The binding to albumin results in a prolonged circulation time and a more confined distribution within the vascular compartment.

Absorption and Distribution

Following intravenous infusion, aldoxorubicin rapidly binds to endogenous albumin.[4] The volume of distribution (Vd) of aldoxorubicin is narrow, suggesting limited distribution into tissues outside of the bloodstream.[4][6] This is in stark contrast to conventional doxorubicin, which exhibits a much larger volume of distribution. This altered distribution profile is a key factor in reducing the cardiotoxicity associated with doxorubicin, as less of the drug reaches the heart muscle.[4]

Metabolism and Excretion

Aldoxorubicin primarily circulates in its albumin-bound form. The release of doxorubicin from the albumin carrier is pH-dependent, occurring preferentially in the acidic environment of tumors.[1][8] Consequently, the plasma concentrations of free doxorubicin and its major cardiotoxic metabolite, doxorubicinol, are significantly lower compared to the administration of an equivalent dose of conventional doxorubicin.[4][9] Urinary excretion of doxorubicin and doxorubicinol is also substantially reduced following aldoxorubicin administration, further indicating lower systemic exposure to the active drug and its toxic metabolite.[4][10][11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of aldoxorubicin from a phase 1b clinical trial in patients with advanced solid tumors who received aldoxorubicin at doses of 230 mg/m² and 350 mg/m².[4]

Table 1: Pharmacokinetic Parameters of Aldoxorubicin (Albumin-Bound Doxorubicin) in Cycle 1 [4]

| Parameter | 230 mg/m² Aldoxorubicin (n=11) | 350 mg/m² Aldoxorubicin (n=7) |

| Cmax (µg/mL) | 67.8 ± 14.5 | 101.1 ± 20.3 |

| Tmax (h) | 0.75 (median) | 1.00 (median) |

| t½ (h) | 20.1 ± 3.3 | 21.1 ± 3.4 |

| AUC₀₋∞ (h*µg/mL) | 1481 ± 344 | 2277 ± 535 |

| Clearance (L/h/m²) | 0.152 ± 0.038 | 0.136 ± 0.035 |

| Vss (L/m²) | 4.08 ± 1.01 | 3.96 ± 0.98 |

Data are presented as mean ± standard deviation, except for Tmax which is presented as median.

Table 2: Pharmacokinetic Parameters of Free Doxorubicin after Aldoxorubicin Administration in Cycle 1 [4]

| Parameter | 230 mg/m² Aldoxorubicin (n=11) | 350 mg/m² Aldoxorubicin (n=7) |

| Cmax (µg/mL) | 0.22 ± 0.07 | 0.36 ± 0.11 |

| Tmax (h) | 0.58 (median) | 0.68 (median) |

| AUC₀₋∞ (h*µg/mL) | 4.4 ± 1.5 | 7.9 ± 2.6 |

Data are presented as mean ± standard deviation, except for Tmax which is presented as median.

Table 3: Pharmacokinetic Parameters of Doxorubicinol after Aldoxorubicin Administration in Cycle 1 [4]

| Parameter | 230 mg/m² Aldoxorubicin (n=11) | 350 mg/m² Aldoxorubicin (n=7) |

| Cmax (ng/mL) | 10.9 ± 3.8 | 18.2 ± 6.1 |

| Tmax (h) | 36.5 (median) | 48.5 (median) |

Data are presented as mean ± standard deviation, except for Tmax which is presented as median. AUC₀₋∞ could not be calculated.

Experimental Protocols

The pharmacokinetic data presented above were generated from a Phase 1b, open-label, single-center clinical trial.[4][12]

Patient Population

Eligible participants were patients with metastatic solid tumors who had either relapsed or not responded to standard therapies.[10][12] Key inclusion criteria included an ECOG performance status of 0-2, a left ventricular ejection fraction (LVEF) of >45% of the predicted normal, and adequate hematological function.[10]

Dosing and Administration

Patients received either 230 mg/m² or 350 mg/m² of aldoxorubicin as a 30-minute intravenous infusion on day 1 of a 21-day cycle.[4][10]

Pharmacokinetic Sampling

Blood samples for pharmacokinetic analysis were collected in cycle 1 at the following time points: pre-infusion, 5, 15, 30, and 60 minutes, and 2, 4, 8, 12, 16, 24, 48, and 72 hours post-infusion.[4][11] Limited blood sampling was also performed in cycle 3. Urine samples were collected in cycle 1 at 24, 48, and 72 hours post-infusion.[4][11]

Bioanalytical Method

Serum and urine concentrations of albumin-bound doxorubicin, free doxorubicin, and doxorubicinol were determined using a validated analytical method.[10] While the specific details of the assay were not provided in the cited literature, such analyses typically involve high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for sensitive and specific quantification of the analytes.[13]

Visualizing the Pathway and Process

Mechanism of Action

The following diagram illustrates the proposed mechanism of action of aldoxorubicin, from intravenous administration to the release of doxorubicin within the tumor microenvironment.

Caption: Mechanism of action of albumin-bound aldoxorubicin.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the key steps in the clinical trial protocol for evaluating the pharmacokinetic profile of aldoxorubicin.

Caption: Experimental workflow for the pharmacokinetic study of aldoxorubicin.

Conclusion

The pharmacokinetic profile of albumin-bound aldoxorubicin is characterized by a prolonged half-life, a small volume of distribution, and slow clearance from the circulation.[4][7] This leads to reduced systemic exposure to free doxorubicin and its cardiotoxic metabolite, doxorubicinol, which may explain the favorable cardiac safety profile observed in clinical trials.[4][6] The targeted delivery of doxorubicin to the acidic tumor microenvironment holds the potential to improve the therapeutic window of this important anticancer agent. The data and methodologies presented in this guide provide a solid foundation for further research and development in the field of albumin-based drug delivery.

References

- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biospace.com [biospace.com]

- 13. Frontiers | Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration [frontiersin.org]

Preclinical In Vivo Efficacy of Aldoxorubicin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of aldoxorubicin hydrochloride (also known as INNO-206). Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin, designed to enhance tumor-targeted delivery and reduce off-target toxicity. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Concept and Mechanism of Action

Aldoxorubicin is a rationally designed doxorubicin conjugate that leverages the unique pathophysiology of solid tumors. It consists of doxorubicin attached to an acid-sensitive linker. Following intravenous administration, aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[1][2] This albumin-bound conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[3]

The acidic microenvironment characteristic of tumor tissues and the acidic conditions within the endosomes and lysosomes of cancer cells facilitate the cleavage of the acid-sensitive hydrazone linker.[1][2][3] This cleavage releases free doxorubicin directly at the tumor site, allowing it to exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[1][2][3] This targeted delivery mechanism aims to increase the therapeutic index of doxorubicin by maximizing its concentration in the tumor while minimizing exposure to healthy tissues, particularly the heart.[1][2]

Preclinical In Vivo Efficacy Data

Aldoxorubicin has demonstrated superior or comparable antitumor efficacy compared to doxorubicin in a range of preclinical cancer models. The following tables summarize the quantitative data from key in vivo studies.

Table 1: Efficacy in Human Tumor Xenograft Models

| Tumor Model | Treatment Group | Dose and Schedule | Median Relative Tumor Volume (Day 44) | Outcome vs. Doxorubicin | Reference |

| 3366 Breast Carcinoma | Doxorubicin | 2 x 8 mg/kg | ~10 | - | Graeser et al., 2010 |

| INNO-206 | 3 x 24 mg/kg | ~0 (Tumor Remission) | Superior | Graeser et al., 2010 | |

| A2780 Ovarian Carcinoma | Doxorubicin | 2 x 8 mg/kg | ~12 | - | Graeser et al., 2010 |

| INNO-206 | 3 x 24 mg/kg | ~0 (Tumor Remission) | Superior | Graeser et al., 2010 | |

| H209 Small Cell Lung Cancer | Doxorubicin | 2 x 8 mg/kg | ~16 | - | [4] |

| INNO-206 | 3 x 24 mg/kg | ~3.5 | Superior | [4] |

Table 2: Efficacy in Orthotopic Pancreatic Carcinoma Model

| Tumor Model | Treatment Group | Dose and Schedule | Median Relative Tumor Volume (Day 49) | Outcome vs. Doxorubicin | Reference |

| AsPC-1 Pancreatic Carcinoma | Doxorubicin | 2 x 8 mg/kg | ~2.5 | - | Graeser et al., 2010 |

| INNO-206 | 3 x 24 mg/kg | ~0.5 | Superior | Graeser et al., 2010 |

Table 3: Efficacy in Glioblastoma Xenograft Model

| Tumor Model | Treatment Group | Dose and Schedule | Tumor Volume Inhibition (TVI) vs. Vehicle (Day 56) | Survival Rate (Day 90) | Reference |

| U87 Glioblastoma | Aldoxorubicin | 16 mg/kg, weekly | Moderate | 12.5% | [5][6] |

| Temozolomide | 0.9 mg/kg, daily | 92% (p=0.0317) | 37.5% | [6] | |

| Aldoxorubicin + Temozolomide | 16 mg/kg, weekly + 0.9 mg/kg, daily | 90% (p=0.0190) | 37.5% | [6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical in vivo experiments cited in this guide.

Human Tumor Xenograft Models (Breast, Ovarian, and Small Cell Lung Cancer)

-

Animal Model: Female NMRI nude mice.

-

Tumor Implantation: Subcutaneous injection of human tumor cell lines (3366 breast carcinoma, A2780 ovarian carcinoma, or H209 small cell lung cancer) into the flank of each mouse.

-

Treatment Initiation: Treatment was initiated when tumors reached a palpable size.

-

Drug Administration:

-

INNO-206 (Aldoxorubicin): Administered intravenously at a dose of 24 mg/kg on days 1, 8, and 15.

-

Doxorubicin: Administered intravenously at a dose of 8 mg/kg on days 1 and 8.

-

-

Endpoint Measurement: Tumor volume was measured regularly, and the relative tumor volume was calculated over time.

-

Reference: Graeser, R., et al. (2010). INNO-206, the (6-maleimidocaproyl hydrazone derivative of doxorubicin), shows superior antitumor efficacy compared to doxorubicin in different tumor xenograft models and in an orthotopic pancreas carcinoma model. Investigational New Drugs, 28(1), 14-19.

Orthotopic Pancreatic Carcinoma Model

-

Animal Model: Male NMRI nude mice.

-

Tumor Implantation: Orthotopic implantation of AsPC-1 human pancreatic carcinoma cells into the pancreas of each mouse.

-

Treatment Initiation: Treatment was initiated when tumors were established.

-

Drug Administration:

-

INNO-206 (Aldoxorubicin): Administered intravenously at a dose of 24 mg/kg on days 1, 8, and 15.

-

Doxorubicin: Administered intravenously at a dose of 8 mg/kg on days 1 and 8.

-

-

Endpoint Measurement: Tumor volume was monitored, and relative tumor volume was calculated.

-

Reference: Graeser, R., et al. (2010). INNO-206, the (6-maleimidocaproyl hydrazone derivative of doxorubicin), shows superior antitumor efficacy compared to doxorubicin in different tumor xenograft models and in an orthotopic pancreas carcinoma model. Investigational New Drugs, 28(1), 14-19.

Glioblastoma Xenograft Model

-

Animal Model: Foxn1 nude mice.

-

Tumor Implantation: Intracranial injection of U87-luc human glioblastoma cells into the right lobe of the brain.

-

Treatment Initiation: Treatment began 7 days after tumor cell injection.

-

Drug Administration:

-

Endpoint Measurement: Tumor growth was quantified by bioluminescence imaging. Survival was monitored until day 90.[6]

-

Reference: Da Ros, M., et al. (2018). Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma. Oncotarget, 9(79), 34935–34944.

Experimental Workflows

The following diagrams illustrate the workflows for the described preclinical studies.

Conclusion

The preclinical in vivo data for this compound strongly support its proposed mechanism of tumor-targeted drug delivery. Across a variety of challenging cancer models, including breast, ovarian, small cell lung, pancreatic, and glioblastoma, aldoxorubicin has consistently demonstrated superior or comparable efficacy to the parent compound, doxorubicin. The ability to deliver a higher effective dose of doxorubicin to the tumor site while potentially reducing systemic toxicity underscores the therapeutic promise of this agent. The detailed experimental protocols provided herein offer a foundation for the design and interpretation of future preclinical and clinical investigations of aldoxorubicin and other albumin-binding drug conjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Interaction of Aldoxorubicin Hydrochloride with Serum Albumin Cysteine-34

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldoxorubicin hydrochloride is a rationally designed prodrug of the potent chemotherapeutic agent doxorubicin. Its design leverages the unique physiological properties of circulating serum albumin to enhance drug delivery to tumor tissues while mitigating the systemic toxicity associated with conventional doxorubicin. The core of this strategy lies in the specific, covalent conjugation of aldoxorubicin to the free thiol group of the cysteine-34 (Cys34) residue of serum albumin. This guide provides a comprehensive technical overview of this interaction, detailing the underlying mechanism, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the critical pathways involved.

The Core Interaction: Mechanism and Specificity

Upon intravenous administration, aldoxorubicin is engineered to rapidly and selectively bind to circulating endogenous serum albumin.[1] This interaction is not a simple non-covalent association but a specific chemical ligation.

-

Covalent Bond Formation : Aldoxorubicin is synthesized by attaching a (6-maleimidocaproyl) hydrazone linker (EMCH) to doxorubicin at the C-13 keto position.[2][3] The maleimide group on this linker is highly reactive towards free sulfhydryl (thiol) groups. Human serum albumin possesses a single free thiol group on its cysteine-34 residue, which is solvent-accessible and hyper-reactive.[3] The maleimide moiety of aldoxorubicin undergoes a Michael addition reaction with the thiol of Cys34, forming a stable, covalent thioether bond.[3][4][5] This rapid and selective in-vivo conjugation effectively transforms aldoxorubicin into a macromolecular drug conjugate.[1][5]

-

Acid-Sensitive Release : The hydrazone bond connecting doxorubicin to the linker is designed to be stable at physiological pH (~7.4) but labile in acidic environments.[2][5] Tumors often exhibit a slightly acidic extracellular microenvironment (pH 6.5-6.9).[3] Following accumulation of the albumin-aldoxorubicin conjugate in the tumor via the Enhanced Permeability and Retention (EPR) effect, the conjugate is internalized by tumor cells into acidic endosomes and lysosomes (pH 5.0-6.5).[2][3] The low pH within these compartments catalyzes the hydrolysis of the hydrazone bond, releasing active doxorubicin directly at the site of action.[2][3][6]

Visualization of the Binding and Release Mechanism

Caption: Covalent binding and acid-triggered release of Doxorubicin.

Quantitative Data and Pharmacokinetics

The covalent binding of aldoxorubicin to albumin dramatically alters its pharmacokinetic profile compared to free doxorubicin. This strategy prolongs circulation time, reduces the volume of distribution, and minimizes premature drug release.

Table 1: Pharmacokinetic Parameters of Aldoxorubicin in Human Patients

| Parameter | 230 mg/m² Dose (n=11) | 350 mg/m² Dose (n=7) | Unit | Reference |

| Mean Half-life (t½) | 20.1 ± 3.3 | 21.1 ± 3.4 | hours | [6] |

| Mean Volume of Distribution (Vd) | 3.96 | 4.08 | L/m² | [6] |

| Mean Clearance (CL) | 0.152 | 0.136 | L/h/m² | [6] |

| Median Cmax (Albumin-bound) | 64 | N/A (pending at time of pub.) | µg/mL | [7] |

| Median tmax | 0.25 | N/A (pending at time of pub.) | hours | [7] |

| Free Doxorubicin (% of total) | ~0.8 | N/A (pending at time of pub.) | % | [7] |

Data presented as mean ± pseudo-standard deviation where available.

Table 2: Comparative Binding and Release Data (ABD–Dox vs. Doxorubicin)

| Parameter | ABD–Dox with HSA | Doxorubicin with HSA | Unit | Reference |

| Equilibrium Dissociation Constant (KD) | 125 x 10⁻⁹ | N/A | M | [3] |

| Stoichiometry (n) | 1.03 | N/A | (drug:protein) | [3] |

| Binding Efficiency (in vitro) | N/A | 14% | % | [4] |

| Dox Release at pH 5.0 (24h) | ~70% | N/A | % | [3] |

| Dox Release at pH 7.4 (24h) | Negligible | N/A | % | [3] |

HSA: Human Serum Albumin. ABD-Dox is a peptide-based doxorubicin conjugate, not aldoxorubicin, but demonstrates high-affinity albumin binding.

Experimental Protocols for Characterization

The characterization of the aldoxorubicin-albumin interaction involves a suite of biophysical and analytical techniques to confirm binding, quantify pharmacokinetics, and assess stability.

High-Performance Liquid Chromatography (HPLC)

-

Objective : To separate and quantify albumin-bound doxorubicin, free (unbound) doxorubicin, and its metabolites (e.g., doxorubicinol) in biological samples (serum, urine).

-

Methodology :

-

Sample Preparation : Collect blood samples at various time points post-infusion.[6] Serum is separated via centrifugation.

-

Chromatographic Separation : Employ a reverse-phase HPLC column. A gradient elution method is typically used, with a mobile phase consisting of an aqueous component (e.g., water with an ion-pairing agent and acid) and an organic component (e.g., acetonitrile).

-

Detection : Use tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection and quantification of aldoxorubicin, doxorubicin, and doxorubicinol.[6]

-

Analysis : Pharmacokinetic parameters are calculated from the resulting concentration-time profiles.[6][8]

-

Isothermal Titration Calorimetry (ITC)

-

Objective : To determine the thermodynamic parameters of the drug-protein binding interaction, including the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Methodology (General for Drug-Albumin Interaction) :

-

Preparation : Dialyze human serum albumin (HSA) extensively against a specific buffer (e.g., PBS). Prepare a concentrated solution of the drug in the same dialysis buffer.

-

Titration : Place the HSA solution in the ITC sample cell. Fill the injection syringe with the drug solution.

-

Measurement : Perform a series of small, sequential injections of the drug into the HSA solution while monitoring the heat released or absorbed during the binding event.

-

Analysis : Integrate the heat-flow peaks and fit the resulting binding isotherm to a suitable model (e.g., an independent binding site model) to calculate the thermodynamic parameters.[3]

-

Gel Filtration Chromatography

-

Objective : To provide a qualitative or semi-quantitative assessment of binding efficiency by separating the large albumin-drug conjugate from the smaller, unbound drug.

-

Methodology :

-

Incubation : Incubate the drug (e.g., aldoxorubicin) with HSA at 37°C for a set period (e.g., 60 minutes).

-

Separation : Apply the mixture to a gel filtration column (e.g., Sephadex). The larger albumin-drug conjugate will elute earlier than the smaller, free drug.

-

Detection : Monitor the column eluate using a UV-Vis spectrophotometer at a wavelength where the drug absorbs (e.g., 480 nm for doxorubicin).[4]

-

Analysis : The percentage of drug associated with the albumin fraction relative to the total amount of drug loaded provides the binding efficiency.[4]

-

Visualization of a General Experimental Workflow

Caption: Workflow for characterizing a drug-albumin conjugate.

Conclusion and Implications

The specific, covalent interaction between aldoxorubicin and the cysteine-34 residue of serum albumin is a cornerstone of its design as a tumor-targeted prodrug. This strategy effectively hijacks the most abundant protein in plasma to create a natural nanoparticle drug delivery system. The resulting conjugate exhibits a significantly improved pharmacokinetic profile, characterized by a long circulatory half-life and a reduced volume of distribution, which minimizes off-target toxicities, particularly cardiotoxicity.[6] The acid-labile linker ensures that the potent cytotoxic payload, doxorubicin, is preferentially released in the acidic milieu of the tumor, thereby enhancing therapeutic efficacy. The principles demonstrated by aldoxorubicin serve as a powerful paradigm for the development of next-generation chemotherapeutics, where leveraging endogenous macromolecules for targeted delivery can widen the therapeutic window of highly potent drugs.

References

- 1. Probing the cysteine-34 position of endogenous serum albumin with thiol-binding doxorubicin derivatives. Improved efficacy of an acid-sensitive doxorubicin derivative with specific albumin-binding properties compared to that of the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

Beyond Topoisomerase II: An In-depth Technical Guide to the Molecular Targets of Aldoxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxorubicin, a prodrug of the potent anthracycline doxorubicin, represents a significant advancement in chemotherapy by harnessing the natural transport properties of serum albumin to enhance tumor-specific drug delivery and mitigate off-target toxicities. While the ultimate cytotoxic effects of aldoxorubicin are largely attributed to the intracellular release of doxorubicin and its subsequent inhibition of topoisomerase II, a comprehensive understanding of aldoxorubicin's molecular interactions extends beyond this singular mechanism. This technical guide provides an in-depth exploration of the molecular targets and pathways engaged by aldoxorubicin, with a particular focus on the unique aspects conferred by its albumin-binding strategy. We will delve into the molecular interactions of the aldoxorubicin-albumin conjugate, its cellular uptake mechanisms, and the downstream signaling consequences that differentiate its activity from that of conventional doxorubicin.

Core Molecular Target: Serum Albumin

The foundational molecular target of aldoxorubicin is serum albumin. Upon intravenous administration, aldoxorubicin rapidly and covalently binds to the free thiol group of cysteine-34 on circulating human serum albumin[1][2][3]. This specific and stable conjugation is the cornerstone of its design, creating a macromolecular prodrug with a significantly altered pharmacokinetic and pharmacodynamic profile compared to free doxorubicin.

The binding of aldoxorubicin to albumin is not merely a passive carrier mechanism; it is a targeted strategy that exploits the physiological characteristics of tumors. The enhanced permeability and retention (EPR) effect, a phenomenon characterized by the leaky vasculature and poor lymphatic drainage in solid tumors, leads to the preferential accumulation of the large aldoxorubicin-albumin conjugate within the tumor microenvironment[1][3].

Quantitative Analysis of Aldoxorubicin-Albumin Binding

The binding kinetics of aldoxorubicin to albumin are crucial for its efficacy and safety profile. The following table summarizes key quantitative parameters related to this interaction and the resulting conjugate's properties.

| Parameter | Value | Significance | Reference |

| Binding Site | Cysteine-34 of Human Serum Albumin | Specific covalent binding | [1][2] |

| Chemical Half-life (pH 7.4) | 158 hours | Stability of the conjugate in circulation | [2] |

| Chemical Half-life (pH 5.0) | 3.2 hours | Rapid release of doxorubicin in acidic tumor microenvironment | [2] |

| Mean Circulating Half-life (t½) | 20.1–21.1 hours | Prolonged circulation time compared to free doxorubicin | [4][5] |

| Mean Volume of Distribution (VD) | 3.96–4.08 L/m² | Limited distribution to non-target tissues | [3][5] |

| Mean Clearance (Cl) | 0.136–0.152 L/h/m² | Slower clearance from the body | [3][5] |

Cellular Uptake and Intracellular Trafficking: A Gateway to Cytotoxicity

While the aldoxorubicin-albumin conjugate itself is not known to have direct intracellular molecular targets, its mechanism of cellular entry and subsequent processing are critical determinants of its therapeutic activity. The uptake of the conjugate into tumor cells is a key step that precedes the release of doxorubicin.

Tumor cells are known to actively take up albumin as a source of nutrients to fuel their rapid proliferation. This process is mediated by various mechanisms, including macropinocytosis and receptor-mediated endocytosis involving receptors such as the secreted protein acidic and rich in cysteine (SPARC) and gp60 (albondin)[6]. Once internalized, the aldoxorubicin-albumin conjugate is trafficked to endosomes and lysosomes[1][2].

Experimental Workflow: Tracking Cellular Uptake

The following diagram illustrates a typical experimental workflow to investigate the cellular uptake and intracellular localization of the aldoxorubicin-albumin conjugate.

References

- 1. researchgate.net [researchgate.net]

- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteomic analysis of doxorubicin-induced changes in the proteome of HepG2cells combining 2-D DIGE and LC-MS/MS approaches [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acid-Sensitive Cleavage of Aldoxorubicin's Hydrazone Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of aldoxorubicin, focusing on the acid-sensitive cleavage of its hydrazone linker. Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin, designed to enhance its therapeutic index by achieving targeted delivery to tumor tissues.[1] The key to this targeting strategy lies in the specific chemical properties of the hydrazone bond that links doxorubicin to a maleimide moiety, which in turn covalently binds to circulating serum albumin.[1][2]

The Chemistry of Aldoxorubicin and its Hydrazone Linker

Aldoxorubicin is chemically described as (6-maleimidocaproyl)hydrazone of doxorubicin.[2] This structure consists of three key components:

-

Doxorubicin: The potent cytotoxic agent.

-

6-Maleimidocaproyl Moiety: This serves as the carrier, enabling the covalent attachment of the prodrug to the thiol group of cysteine-34 on serum albumin.[3]

-

Hydrazone Linker: An acid-labile bond that connects doxorubicin to the maleimide carrier. This linker is the pivotal element for the pH-dependent release of doxorubicin.[4][]

Upon intravenous administration, aldoxorubicin rapidly binds to serum albumin, forming a stable conjugate that circulates in the bloodstream.[1][6] This albumin-bound form has a significantly longer half-life in circulation compared to free doxorubicin and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[1]

The Mechanism of Acid-Sensitive Cleavage

The hydrazone linker in aldoxorubicin is designed to be stable at the physiological pH of the blood (approximately 7.4) but undergoes rapid hydrolysis under acidic conditions.[][7][8] This pH-sensitivity is the cornerstone of its tumor-targeting mechanism. The acidic microenvironment of solid tumors and the even lower pH within endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) of cancer cells provide the trigger for the cleavage of the hydrazone bond.[8][9]

The acid-catalyzed hydrolysis of the hydrazone bond proceeds through the protonation of one of the nitrogen atoms in the linker, which makes the carbon atom of the C=N double bond more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the bond and the release of free doxorubicin and the 6-maleimidocaproyl-albumin conjugate.

dot

Caption: Mechanism of Acid-Sensitive Hydrazone Cleavage.

Quantitative Analysis of Linker Stability and Cleavage

The stability of the hydrazone linker is critically dependent on the pH of the surrounding environment. Quantitative studies have demonstrated a significant difference in the rate of doxorubicin release at physiological pH versus acidic pH.

| pH | Half-life (t½) of Doxorubicin Release | Reference |

| 7.4 | Stable | [7] |

| 5.0 | Significantly shorter than at pH 7.4 | [10] |

| < 5.0 | Rapid Release | [11] |

Note: Specific half-life values for aldoxorubicin's linker at various pH points are proprietary and vary across different studies and linker modifications. The general trend of increased hydrolysis rate at lower pH is consistently reported.

Experimental Protocols for Assessing Aldoxorubicin Cleavage

The release of doxorubicin from aldoxorubicin can be quantified using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most common.

In Vitro Doxorubicin Release Assay

This protocol outlines a general procedure to assess the pH-dependent release of doxorubicin from aldoxorubicin.

Materials:

-

Aldoxorubicin

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.5, 4.5)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid or other suitable mobile phase modifier

-

Doxorubicin hydrochloride standard

-

Internal standard (e.g., daunorubicin)

-

HPLC system with a fluorescence or UV detector

-

LC-MS/MS system (for higher sensitivity and specificity)

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of aldoxorubicin and doxorubicin standard in a suitable solvent (e.g., DMSO or water).

-

Incubate a known concentration of aldoxorubicin in the different pH buffers at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

-

Extraction of Doxorubicin:

-

To the collected aliquot, add a protein precipitation agent (e.g., cold acetonitrile with an internal standard).

-

Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins (if any).

-

Collect the supernatant containing the released doxorubicin.

-

-

HPLC or LC-MS/MS Analysis:

-

Inject the supernatant into the HPLC or LC-MS/MS system.

-

Separate doxorubicin from aldoxorubicin and other components using a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with formic acid).[12][13][14][15]

-

Quantify the concentration of released doxorubicin by comparing its peak area to a standard curve of doxorubicin.[1][16][17][18][19]

-

dot

Caption: Experimental Workflow for Doxorubicin Release Assay.

Cellular Uptake, Intracellular Trafficking, and Mechanism of Action

The therapeutic efficacy of aldoxorubicin is dependent on the cellular uptake of the albumin conjugate, the intracellular release of doxorubicin, and its subsequent action in the nucleus.

-

Cellular Uptake: The aldoxorubicin-albumin conjugate is taken up by cancer cells primarily through endocytosis.[3][4]

-

Intracellular Trafficking: Once inside the cell, the endocytic vesicles mature into endosomes and then fuse with lysosomes. The internal environment of these organelles is acidic.[20][21]

-

Doxorubicin Release: The acidic pH within the endosomes and lysosomes triggers the cleavage of the hydrazone linker, releasing free doxorubicin into the cytoplasm.[4]

-

Nuclear Localization and Cytotoxicity: The released doxorubicin translocates to the nucleus, where it intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and ultimately apoptosis (programmed cell death).[22][23][24][25]

dot

Caption: Cellular Processing and Action of Aldoxorubicin.

Conclusion

The acid-sensitive hydrazone linker is a critical component of aldoxorubicin's design, enabling the targeted delivery of doxorubicin to tumor tissues. The pH-dependent cleavage mechanism ensures that the potent cytotoxic drug is preferentially released in the acidic tumor microenvironment and within cancer cells, thereby enhancing its therapeutic efficacy while potentially reducing systemic toxicity. A thorough understanding of the chemistry, kinetics, and analytical methods associated with this cleavage is essential for the continued development and optimization of such targeted cancer therapies.

References

- 1. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scholars@Duke publication: Structural optimization of a "smart" doxorubicin-polypeptide conjugate for thermally targeted delivery to solid tumors. [scholars.duke.edu]

- 12. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pharmahealthsciences.net [pharmahealthsciences.net]

- 15. agilent.com [agilent.com]

- 16. Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ekjcp.org [ekjcp.org]

- 18. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cellular uptake, intracellular trafficking, and antitumor efficacy of doxorubicin-loaded reduction-sensitive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Intracellular trafficking of nuclear localization signal conjugated nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. "Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro " by Zeineb Farhane, Franck Bonnier et al. [arrow.tudublin.ie]

- 23. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Aldoxorubicin Hydrochloride (CAS Number: 480998-12-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldoxorubicin hydrochloride, a derivative of the well-established chemotherapeutic agent doxorubicin, is a tumor-targeted prodrug designed to enhance the therapeutic index of its parent compound. This technical guide provides an in-depth overview of this compound (CAS No. 480998-12-7), consolidating key technical data, experimental methodologies, and mechanistic insights. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development and oncology.

Introduction

This compound is a rationally designed prodrug that leverages the unique pathophysiology of solid tumors to achieve targeted delivery of doxorubicin.[1][2] It consists of doxorubicin covalently linked to a 6-maleimidocaproyl hydrazone linker (EMCH).[3][4] This linker facilitates rapid and specific binding to the cysteine-34 residue of circulating serum albumin following intravenous administration.[1][5] The resulting Aldoxorubicin-albumin conjugate circulates in the bloodstream and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[6] Within the acidic microenvironment of the tumor or the lysosomes of cancer cells, the acid-sensitive hydrazone linker is cleaved, releasing active doxorubicin to exert its cytotoxic effects.[1][5][6] This targeted delivery strategy aims to increase the concentration of doxorubicin at the tumor site while minimizing systemic exposure and associated toxicities, particularly cardiotoxicity, which is a significant dose-limiting side effect of conventional doxorubicin therapy.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 480998-12-7 | [7] |